Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate
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Overview
Description
Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate is a chemical compound with the molecular formula C8H13ClO4S and a molecular weight of 240.7 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with a chlorosulfonyl group and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexanecarboxylate derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted cyclohexanecarboxylate derivatives.
Reduction Reactions: Cyclohexanecarboxylate esters.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the chlorosulfonyl and methyl ester groups.
Methyl cyclohexanecarboxylate: Lacks the chlorosulfonyl group.
Chlorosulfonyl cyclohexane: Lacks the carboxylate ester group.
Uniqueness
Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate is unique due to its combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. This makes it valuable in various research and industrial applications .
Biological Activity
Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Synthesis
This compound features a cyclohexane ring substituted with a chlorosulfonyl group and a carboxylate moiety. The synthesis typically involves the chlorosulfonation of cyclohexanecarboxylic acid derivatives, which can be achieved through various methods, including the use of chlorosulfonic acid or chlorosulfonyl isocyanate in the presence of suitable solvents like THF (tetrahydrofuran) .
Antimicrobial Properties
Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar chlorosulfonyl compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound reveal promising results. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound, researchers tested its activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of this compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound was found to induce apoptosis at concentrations above 50 µM, with an IC50 value of approximately 45 µM for MCF-7 cells, demonstrating its potential as an anticancer agent .
Data Table: Biological Activities
Properties
IUPAC Name |
methyl 1-chlorosulfonylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c1-13-7(10)8(14(9,11)12)5-3-2-4-6-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMGWLPIWVEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312138-63-8 |
Source
|
Record name | methyl 1-(chlorosulfonyl)cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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